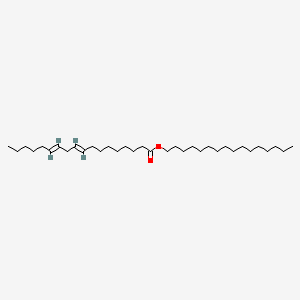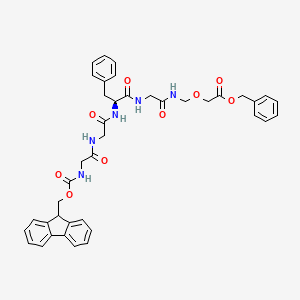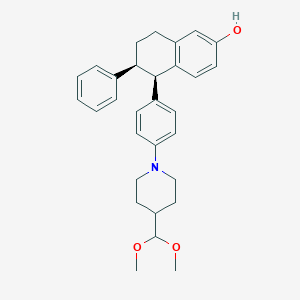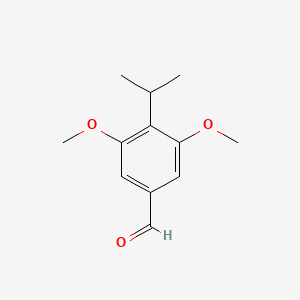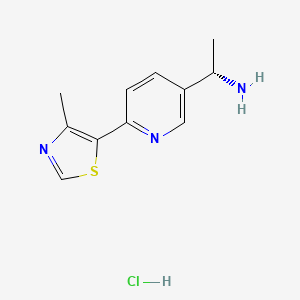![molecular formula C30H54N2O4Si2 B8262528 (S)-(2-Amino-5-methoxy-4-((triisopropylsilyl)oxy)phenyl)(6-(((tert-butyldimethylsilyl)oxy)methyl)-5-azaspiro[2.4]heptan-5-yl)methanone](/img/structure/B8262528.png)
(S)-(2-Amino-5-methoxy-4-((triisopropylsilyl)oxy)phenyl)(6-(((tert-butyldimethylsilyl)oxy)methyl)-5-azaspiro[2.4]heptan-5-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-(2-Amino-5-methoxy-4-((triisopropylsilyl)oxy)phenyl)(6-(((tert-butyldimethylsilyl)oxy)methyl)-5-azaspiro[24]heptan-5-yl)methanone is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(2-Amino-5-methoxy-4-((triisopropylsilyl)oxy)phenyl)(6-(((tert-butyldimethylsilyl)oxy)methyl)-5-azaspiro[2.4]heptan-5-yl)methanone involves multiple steps, each requiring specific reaction conditions. The process typically begins with the preparation of the core phenyl and azaspiroheptane structures, followed by the introduction of the silyloxy and methoxy groups. The final step involves the coupling of these two structures under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
(S)-(2-Amino-5-methoxy-4-((triisopropylsilyl)oxy)phenyl)(6-(((tert-butyldimethylsilyl)oxy)methyl)-5-azaspiro[2.4]heptan-5-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The methoxy and silyloxy groups can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino and methoxy groups can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group could yield a corresponding aldehyde or carboxylic acid, while reduction could produce an alcohol or amine derivative.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biology, the compound’s potential as a biochemical probe or drug candidate is of interest. Its ability to interact with specific biological targets could lead to the development of new therapeutic agents.
Medicine
In medicine, the compound’s unique structure and reactivity make it a potential candidate for drug development. Its interactions with biological molecules could lead to the discovery of new treatments for various diseases.
Industry
In industry, the compound could be used in the development of new materials with specific properties. Its unique structure allows for the design of materials with tailored functionalities.
Mechanism of Action
The mechanism by which (S)-(2-Amino-5-methoxy-4-((triisopropylsilyl)oxy)phenyl)(6-(((tert-butyldimethylsilyl)oxy)methyl)-5-azaspiro[2.4]heptan-5-yl)methanone exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired biological or chemical outcomes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- [2-amino-5-methoxyphenyl]-[(6S)-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-azaspiro[2.4]heptan-5-yl]methanone
- [2-amino-4-tri(propan-2-yl)silyloxyphenyl]-[(6S)-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-azaspiro[2.4]heptan-5-yl]methanone
Uniqueness
The uniqueness of (S)-(2-Amino-5-methoxy-4-((triisopropylsilyl)oxy)phenyl)(6-(((tert-butyldimethylsilyl)oxy)methyl)-5-azaspiro[24]heptan-5-yl)methanone lies in its combination of functional groups and structural features
Properties
IUPAC Name |
[2-amino-5-methoxy-4-tri(propan-2-yl)silyloxyphenyl]-[(6S)-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-azaspiro[2.4]heptan-5-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H54N2O4Si2/c1-20(2)38(21(3)4,22(5)6)36-27-16-25(31)24(15-26(27)34-10)28(33)32-19-30(13-14-30)17-23(32)18-35-37(11,12)29(7,8)9/h15-16,20-23H,13-14,17-19,31H2,1-12H3/t23-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGXGEVHHEKTYFG-QHCPKHFHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)OC1=C(C=C(C(=C1)N)C(=O)N2CC3(CC3)CC2CO[Si](C)(C)C(C)(C)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[Si](C(C)C)(C(C)C)OC1=C(C=C(C(=C1)N)C(=O)N2CC3(CC3)C[C@H]2CO[Si](C)(C)C(C)(C)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H54N2O4Si2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
562.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Eicosanoic acid, 2-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]-3-[(1-oxooctadecyl)oxy]propyl ester](/img/structure/B8262452.png)
![2-[(1R,7S,9R,16S,21R,23S)-16-acetyloxy-3,14,25-trihydroxy-21-(2-methoxy-2-oxoethyl)-7,23-dimethyl-5,12,27-trioxo-8,22-dioxaheptacyclo[14.11.1.02,15.04,13.06,11.017,26.019,24]octacosa-2(15),3,6(11),13,17(26),18,24-heptaen-9-yl]acetic acid](/img/structure/B8262454.png)
![9-Octadecenoic acid (9Z)-, 2,3-bis[(1-oxodecyl)oxy]propyl ester](/img/structure/B8262469.png)
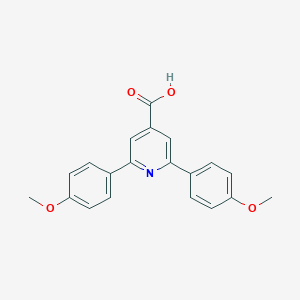

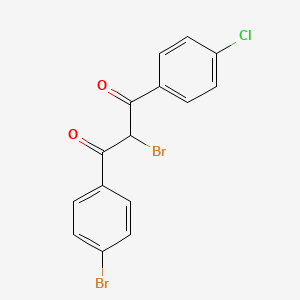
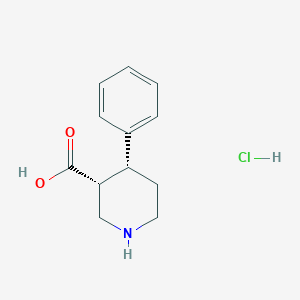
![4-[2-[(E)-2-[(3E)-2-chloro-3-[(2E)-2-[5-methoxy-3,3-dimethyl-1-(4-sulfobutyl)indol-2-ylidene]ethylidene]cyclohexen-1-yl]ethenyl]-5-methoxy-3,3-dimethylindol-1-ium-1-yl]butane-1-sulfonate](/img/structure/B8262510.png)
